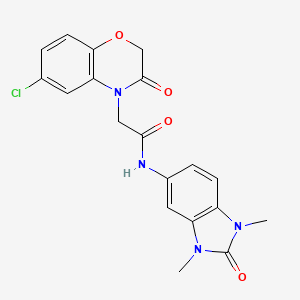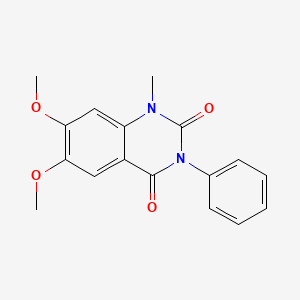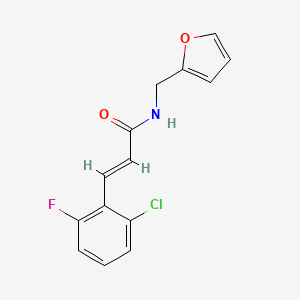
3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)acrylamide is a chemical compound that belongs to the class of acrylamides. It is commonly used in scientific research for its various applications.
Scientific Research Applications
3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)acrylamide has various scientific research applications. It is commonly used as a tool compound in drug discovery for the development of new drugs. It is also used as a fluorescent probe for the detection of protein-protein interactions. Additionally, it is used in the study of protein dynamics and as a fluorescent labeling agent for proteins.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)acrylamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins by binding to specific sites on these molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)acrylamide are dependent on the specific application. In drug discovery, it is used to identify potential drug targets and to test the efficacy of new drugs. In protein-protein interaction studies, it is used to visualize and quantify protein interactions. In protein labeling studies, it is used to track the movement and behavior of proteins in cells.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)acrylamide in lab experiments include its high specificity and sensitivity, as well as its ability to label proteins without affecting their function. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for the use of 3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)acrylamide in scientific research. One potential direction is the development of new fluorescent probes for the detection of protein-protein interactions. Another direction is the use of this compound in the study of protein dynamics and the development of new imaging techniques for live-cell imaging. Additionally, there is potential for the development of new drugs based on the mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)acrylamide.
Conclusion:
In conclusion, 3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)acrylamide is a valuable tool compound in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area has the potential to lead to the development of new drugs and imaging techniques for the study of protein dynamics.
Synthesis Methods
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)acrylamide involves the reaction of 2-chloro-6-fluoroaniline with furfural in the presence of acetic acid. The resulting product is then reacted with acryloyl chloride in the presence of triethylamine and dichloromethane. The final product is obtained after purification using column chromatography.
properties
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(furan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO2/c15-12-4-1-5-13(16)11(12)6-7-14(18)17-9-10-3-2-8-19-10/h1-8H,9H2,(H,17,18)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYMUUXNCJTSGI-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)NCC2=CC=CO2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)NCC2=CC=CO2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorophenyl)-N-(2-furylmethyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5695018.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-3-furamide](/img/structure/B5695019.png)
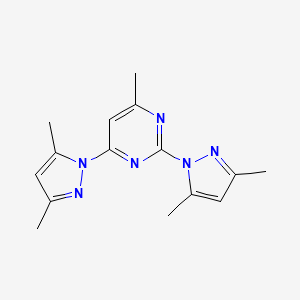
![5-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5695042.png)
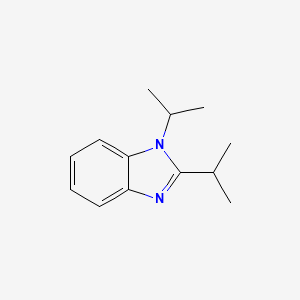

![ethyl 4-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5695089.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B5695105.png)
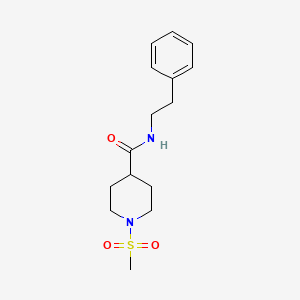
![4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5695114.png)
